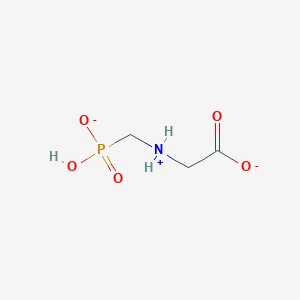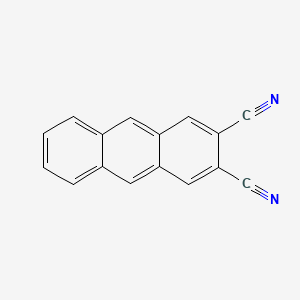
Anthracene-2,3-dicarbonitrile
Vue d'ensemble
Description
Anthracene-2,3-dicarbonitrile is a chemical compound with the formula C16H8N2. It has a molecular weight of 228.2481 . Anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Synthesis Analysis
The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . For instance, a derivative of naphthalene (6,7-dihydroxynaphthalene-2,3-dicarbonitrile) has been investigated in the parallel displacement (PD) orientation .Molecular Structure Analysis
Anthracene derivatives are an interesting class of compounds. Modifications in the anthracene ring produce different compounds with different properties . Structural analysis of anthracene derivatives with modifications in position 9,10 of the aromatic ring is necessary to obtain information about its properties .Physical And Chemical Properties Analysis
Anthracene derivatives possess interesting photochemical and photophysical properties . They exhibit multi-stimuli responsiveness due to high p-congestion . For example, photoirradiation on the anthracene dimer affords its photoisomer having C-C bonds that are longer than 1.65, which can undergo thermal reversion under gentle heating .Applications De Recherche Scientifique
Photophysical and Photochemical Properties Anthracene and its derivatives, including anthracene-2,3-dicarbonitrile, are known for their versatile photophysical and photochemical properties. These properties make them useful in various applications such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and electron acceptor or donor chromophores in artificial photosynthesis. They are also utilized in photochromic substrates for 3D memory materials due to their ability to photodimerize under UV irradiation, which significantly changes their physical properties (Bouas-Laurent, Castellan, Desvergne, & Lapouyade, 2000).
Electrochemical Applications Anthracene derivatives are involved in various electrochemical applications. For instance, the electrochemical oxidation of anthracene in acetonitrile at different temperatures has been explored. This study is significant in understanding the electrochemical behavior of anthracene derivatives, including anthracene-2,3-dicarbonitrile, under varying conditions (Paddon, Banks, Davies, & Compton, 2006).
Photocatalysis Anthracene derivatives, such as anthracene-2,3-dicarbonitrile, are also utilized in photocatalysis. For example, their use in the photocatalytic oxygenation of compounds in the presence of dioxygen has been studied, demonstrating their potential in environmental applications and synthetic chemistry (Kotani, Ohkubo, & Fukuzumi, 2004).
Materials Science In materials science, anthracene derivatives are used for their unique properties derived from their linearly fused benzene ring structure. These properties are crucial in the development of advanced materials, such as polymers, where anthracene's luminescence, energy, and charge transfer capabilities, as well as its photo- and thermoreversible dimerization properties, are exploited (Damme & De Prez, 2018).
Environmental Applications Anthracene derivatives are also significant in environmental applications. Their degradation by marine bacteria, such as Sphingomonas sp., has been studied, showing the potential of these compounds in bioremediation and environmental cleanup (Al Farraj, Alkufeidy, Alkubaisi, & Alshammari, 2021).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for Anthracene-2,3-dicarbonitrile is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Orientations Futures
Anthracene-based compounds have attracted many researchers to synthesize and design different derivatives to modify and improve their photophysical properties . Covalent triazine frameworks (CTFs), as a burgeoning type of porous organic material, have attracted increasing attention in a lot of research fields, including gas separation, heterogeneous catalysis, etc .
Propriétés
IUPAC Name |
anthracene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLIEFMOFUAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648831 | |
| Record name | Anthracene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,3-dicarbonitrile | |
CAS RN |
40723-91-9 | |
| Record name | Anthracene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





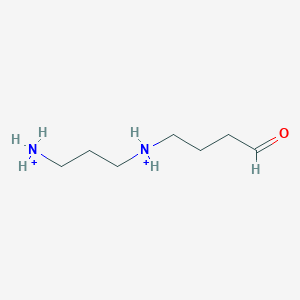

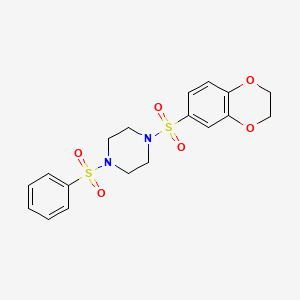




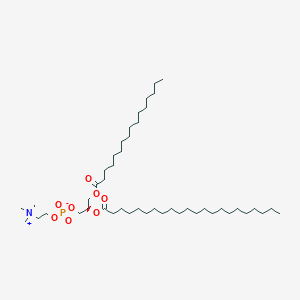
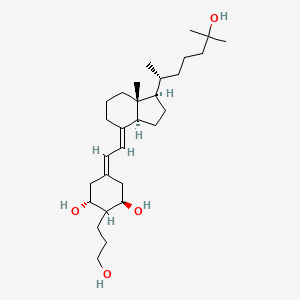
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

